5-Methoxy-1,3,4-thiadiazol-2-amine

Catalog No.
S731471
CAS No.
16841-84-2
M.F
C3H5N3OS
M. Wt
131.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-1,3,4-thiadiazol-2-amine

CAS Number

16841-84-2

Product Name

5-Methoxy-1,3,4-thiadiazol-2-amine

IUPAC Name

5-methoxy-1,3,4-thiadiazol-2-amine

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

InChI

InChI=1S/C3H5N3OS/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5)

InChI Key

DRHLSQJZTGPDMP-UHFFFAOYSA-N

SMILES

COC1=NN=C(S1)N

Canonical SMILES

COC1=NN=C(S1)N

5-Methoxy-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a five-membered ring consisting of two nitrogen atoms, one sulfur atom, and a methoxy group attached to the thiadiazole structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of the methoxy group enhances its chemical properties, making it a subject of interest in medicinal chemistry.

There is no current research available on the mechanism of action of 5-Methoxy-1,3,4-thiadiazol-2-amine in biological systems or its interaction with other compounds [, ].

  • No information exists on potential safety concerns or hazards associated with 5-Methoxy-1,3,4-thiadiazol-2-amine, including flammability, reactivity, or toxicity data [, ].
Typical for thiadiazoles, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Diazotization: The amine can be converted into a diazonium salt, which can further react to form azo compounds.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 5-methoxy-1,3,4-thiadiazol-2-amine exhibits notable biological activities:

  • Antimicrobial Properties: Compounds in the thiadiazole family have been shown to possess antibacterial and antifungal activities.
  • Antitumor Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: Certain studies suggest that these compounds may also modulate inflammatory responses.

The biological potential of this compound makes it a candidate for further pharmacological studies.

The synthesis of 5-methoxy-1,3,4-thiadiazol-2-amine can be achieved through various methods:

  • Direct Synthesis from Thiosemicarbazides: This method involves the cyclization of thiosemicarbazides with carbon disulfide and subsequent treatment with methanol.
  • One-Pot Reactions: Recent studies have explored one-pot methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .
  • Refluxing Techniques: Traditional refluxing methods using appropriate solvents and reagents can also be employed for the synthesis.

These methods allow for the production of this compound under varying conditions.

5-Methoxy-1,3,4-thiadiazol-2-amine has several applications:

  • Pharmaceuticals: Its biological activity positions it as a potential candidate for drug development.
  • Agricultural Chemicals: Its antimicrobial properties may be useful in developing new pesticides or fungicides.
  • Dyes and Pigments: The ability to form azo compounds opens avenues for its use in dye synthesis.

The versatility of this compound suggests broad applicability across different fields.

Interaction studies involving 5-methoxy-1,3,4-thiadiazol-2-amine focus on its binding affinity with various biological targets. Research has indicated:

  • Enzyme Inhibition: Some derivatives may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: Studies have shown interaction with certain receptors that mediate biological responses.

These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 5-methoxy-1,3,4-thiadiazol-2-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Methyl-1,3,4-thiadiazole-2-amineContains a methyl group instead of methoxyKnown for its nitrogen-transfer capabilities
5-Phenyl-1,3,4-thiadiazole-2-aminePhenyl substituent at position 5Exhibits strong antibacterial properties
2-Amino-5-methylthiadiazoleAmino group at position 2Used in various synthetic applications
5-Chloro-1,3,4-thiadiazoleChlorine substituentNotable for its reactivity in substitution reactions

The unique feature of 5-methoxy-1,3,4-thiadiazol-2-amine lies in its methoxy group, which enhances solubility and potentially modulates its biological activity compared to other thiadiazoles.

Conventional Synthesis Routes

Cyclocondensation of Thiosemicarbazides with Carboxylic Acids

The cyclocondensation of thiosemicarbazides with carboxylic acids represents one of the most established synthetic pathways for preparing 5-methoxy-1,3,4-thiadiazol-2-amine derivatives [1] [2]. This methodology involves the initial formation of an acylated thiosemicarbazide intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the target thiadiazole ring system [3] [4].

The reaction mechanism proceeds through several distinct stages, beginning with nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon of the carboxylic acid [4]. The proposed mechanism involves deprotonation of thiosemicarbazide in alkaline medium to generate an anionic intermediate, which undergoes cyclization through sulfur atom electron pair attack on the carbonyl group [5]. Water elimination from this intermediate produces the aromatic five-membered heterocycle through electron migration [4].

Traditional synthetic approaches employ phosphorus oxychloride or thionyl chloride as dehydrating agents under elevated temperatures [6]. When using phosphorus oxychloride, the reaction typically requires heating for thirty minutes followed by three hours of reflux at eighty degrees Celsius, achieving yields ranging from eighty-six to ninety percent [6]. Alternative conditions utilizing thionyl chloride involve heating for one hour plus reflux at seventy degrees Celsius, producing yields between seventy and eighty percent [6].

Sulfuric acid-catalyzed condensation offers a milder alternative, proceeding at room temperature with yields of seventy-seven to seventy-eight percent [6]. This approach eliminates the need for toxic chlorinated reagents while maintaining synthetic efficiency [6]. The cyclization of thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide provides another conventional route, requiring twenty-four hours of reflux to achieve seventy-four percent yield [7].

Table 1: Conventional Synthesis Methods for 1,3,4-Thiadiazoles

MethodYield (%)Reaction TimeTemperature
Thiosemicarbazide + Carboxylic acid with POCl₃86-9030 min + 3h reflux80°C
Thiosemicarbazide + Carboxylic acid with SOCl₂70-801h + reflux70°C
Thiosemicarbazide + Carboxylic acid with H₂SO₄77-78Room temperatureRoom temperature
Thiosemicarbazide + CS₂ with KOH7424h refluxReflux

Phosphorus-Based Catalytic Systems (e.g., Polyphosphate Esters)

Polyphosphate ester systems have emerged as innovative catalytic approaches for thiadiazole synthesis, offering significant advantages over traditional methods [8] [9] [10]. These phosphorus-based catalysts enable one-pot synthesis procedures that eliminate the need for toxic additives such as phosphorus oxychloride or thionyl chloride [9] [10].

The polyphosphate ester mechanism involves three distinct reaction steps proceeding in a single vessel [8] [10]. Initial activation of the carboxylic acid by polyphosphate ester facilitates nucleophilic attack by thiosemicarbazide, followed by intramolecular cyclization and final dehydration to form the thiadiazole ring [9] [10]. This approach operates under mild conditions at temperatures not exceeding eighty-five degrees Celsius [9].

Research investigations have demonstrated that polyphosphate ester-mediated reactions between thiosemicarbazide and carboxylic acids proceed efficiently with reaction times of one to two hours [9]. The optimal polyphosphate ester concentration and dilution solvent require careful optimization to achieve maximum yields [9]. Using this methodology, five different 2-amino-1,3,4-thiadiazoles were successfully synthesized with yields ranging from thirty-two to fifty-three percent for the cyclization step [11].

The polyphosphate ester approach offers several advantages including reduced toxicity, milder reaction conditions, and simplified workup procedures compared to conventional methods [9] [10]. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy confirm the structures of compounds prepared using this methodology [9] [10].

Novel Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a transformative green chemistry approach for preparing thiadiazole derivatives, utilizing mechanical force to drive chemical transformations in the absence of solvents [12] [13]. This methodology employs ball milling processes where reactants are subjected to mechanical grinding using steel balls in mixer, shaker, or planetary mill configurations [13].

The mechanochemical approach for thiadiazole synthesis involves the direct reaction between thiosemicarbazide derivatives and appropriate electrophiles under mechanical stress [12] [13]. Ball milling processes typically require one to three hours of mechanical activation to achieve complete conversion [14]. Research demonstrates that mechanochemical methods produce thiadiazole derivatives with yields ranging from seventy-five to ninety percent [14].

Solid-state mechanochemical oxidative cyclization has been successfully applied to synthesize 5-anilino-3-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazoles through grinding techniques [13]. This approach eliminates solvent waste, reduces energy consumption, and provides enhanced atom economy compared to solution-phase methods [14].

The mechanochemical synthesis of functionalized covalent organic frameworks containing thiadiazole moieties demonstrates the versatility of this approach [12]. Aldehyde-terminated frameworks react with amino thiadiazole derivatives under mechanical forces in ball milling jars to produce functionalized materials with excellent tribological properties [12].

Microwave-Assisted Cyclization Strategies

Microwave-assisted synthesis has revolutionized thiadiazole preparation by dramatically reducing reaction times while improving yields and energy efficiency [15] [16] [17]. This green chemistry approach utilizes electromagnetic radiation to provide rapid, uniform heating that accelerates cyclization reactions [14] [16].

Microwave irradiation methods for thiadiazole synthesis typically employ reaction times of three to five minutes compared to several hours required for conventional heating [6] [16]. Using phosphorus oxychloride as a catalyst under six hundred watt microwave irradiation produces thiadiazole derivatives in ninety percent yield within five minutes [6] [16]. Alternative conditions utilizing thionyl chloride with four hundred eighty watt microwave power achieve eighty percent yields in three minutes [6] [16].

Magnesium sulfate catalyzed microwave synthesis represents an environmentally benign approach, achieving eighty-eight percent yields under two hundred fifty watt irradiation for five minutes [6]. This methodology eliminates toxic phosphorus and sulfur reagents while maintaining high synthetic efficiency [6].

Comparative studies demonstrate that microwave-assisted methods consistently outperform conventional heating in terms of reaction time, yield, and energy consumption [14] [16]. The microwave approach provides four point seven to eleven point four percent increases in overall yield compared to traditional thermal methods [14]. Additional advantages include higher energy efficiency, improved environmental factors, and enhanced atom economy [14].

Table 2: Green Chemistry Approaches for 1,3,4-Thiadiazole Synthesis

Green MethodYield (%)Reaction TimePower/Conditions
Microwave-assisted synthesis with POCl₃905 min600W microwave
Microwave-assisted synthesis with SOCl₂803 min480W microwave
Mechanochemical ball milling75-901-3hBall milling
Solvent-free synthesis663hNeat conditions
Ultrasonic irradiation6130 minUltrasound
Microwave with MgSO₄ catalyst885 min250W microwave

Post-Synthetic Functionalization

N-Alkylation/Acylation Reactions

Post-synthetic functionalization of thiadiazole rings through nitrogen alkylation and acylation provides access to structurally diverse derivatives with modified properties [18] [19] [20]. These transformations exploit the nucleophilic character of the amino nitrogen in 2-amino-1,3,4-thiadiazoles to introduce various substituents [18] [21].

N-alkylation reactions typically proceed under mild conditions using alkyl halides as electrophiles [18] [19]. The reaction of 2-amino-1,3,4-thiadiazole with chloroacetone produces N-alkylated thiadiazolimine derivatives at room temperature with yields ranging from seventy to eighty-five percent [18]. Trimethylsilyl methyl trifluoromethanesulfonate enables N-alkylation of 2,5-diphenyl and 2,5-dimethyl-1,3,4-thiadiazoles to form corresponding thiadiazolium salts with yields between eighty and ninety percent [18].

N-acylation procedures utilize powerful acylating agents such as anhydrides and acyl chlorides to form amide linkages [19]. Acetic anhydride in dichloromethane under reflux conditions produces N-acetylated derivatives with yields of sixty-five to eighty percent [18] [19]. The acylation process sometimes occurs preferentially on ring nitrogen rather than the exocyclic amino group, depending on reaction conditions and substituent patterns [18].

Mannich reactions represent another important functionalization strategy, involving the condensation of thiadiazole amines with formaldehyde and secondary amines [18]. These three-component reactions proceed under mild conditions to produce N-substituted aminomethyl derivatives with yields typically ranging from seventy to eighty-five percent [18].

The regioselectivity of N-functionalization depends on electronic and steric factors associated with existing substituents [18] [19]. Electron-donating groups enhance nucleophilicity of the amino nitrogen, while steric hindrance may redirect reactivity toward alternative sites [18] [21].

Electrophilic Substitution at Thiadiazole Core

Electrophilic substitution reactions at the thiadiazole core provide methods for introducing functional groups directly onto the heterocyclic ring system [18] [21] [22]. These transformations typically target positions adjacent to heteroatoms where electron density is enhanced by resonance effects [21] [22].

Halogenation represents the most common electrophilic substitution reaction for thiadiazoles [18] [21] [22]. Bromination using bromine in acetic acid at forty degrees Celsius selectively introduces bromine substituents at the 5-position of 2-amino-1,3,4-thiadiazoles with yields between sixty and seventy-five percent [18] [21]. Similarly, chlorination can be achieved using N-chlorosuccinimide under controlled conditions [22].

The mechanism of electrophilic substitution involves initial protonation or coordination of the electrophile, followed by nucleophilic attack by the electron-rich carbon center [21]. Subsequent deprotonation restores aromaticity and completes the substitution process [21]. The regioselectivity of these reactions depends on the electronic influence of existing substituents and the inherent reactivity of different ring positions [21].

Free radical halogenation provides an alternative approach for selective functionalization [18]. Sodium hypochlorite under microwave conditions enables rapid monochlorination of 2-mercapto-5-methyl-1,3,4-thiadiazole within one and a half hours [18]. This methodology offers improved selectivity compared to ionic halogenation procedures [18].

Nitration reactions require particularly harsh conditions due to the electron-deficient nature of the thiadiazole ring [21]. Fuming nitric acid in concentrated sulfuric acid at forty degrees Celsius can introduce nitro groups, although yields are generally modest [21]. The electron-withdrawing effect of the thiadiazole heteroatoms significantly reduces reactivity toward electrophilic attack compared to carbocyclic aromatics [21].

Table 3: Post-Synthetic Functionalization Methods

Reaction TypeConditionsProduct TypeTypical Yield (%)
N-Alkylation with chloroacetoneRoom temperatureN-alkylated thiadiazolimine70-85
N-Alkylation with trimethylsilyl triflateRoom temperatureThiadiazolium salts80-90
N-Acylation with acetic anhydrideReflux in DCMN-acylated derivatives65-80
Electrophilic substitution (bromination)Br₂/AcOH, 40°C5-Bromo derivatives60-75
Mannich reactionFormaldehyde + amineMannich bases70-85
Cycloaddition reactionsHigh pressureCycloadducts29-45

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 5-methoxy-1,3,4-thiadiazol-2-amine in deuterated dimethyl sulfoxide reveals distinctive chemical shifts characteristic of the thiadiazole heterocycle and its substituents [1]. The methoxy group protons appear as a sharp singlet at δ 3.86 parts per million, consistent with the electron-withdrawing effect of the adjacent thiadiazole ring [1]. The primary amino group manifests as a broad singlet at δ 6.40 parts per million, with the broadening attributable to rapid exchange processes in polar protic environments and quadrupolar effects from the nitrogen nucleus [1] [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum exhibits three distinct carbon environments reflecting the molecular structure [3]. The thiadiazole ring carbons display characteristic downfield chemical shifts: carbon-2 appears at δ 162-166 parts per million, while carbon-5 resonates at δ 178-181 parts per million [3]. These chemical shifts are consistent with the electron-deficient nature of the heterocyclic carbons and their involvement in π-electron delocalization within the aromatic system [3]. The methoxy carbon appears significantly upfield at δ 55.5 parts per million, typical of aliphatic carbons bonded to electronegative oxygen atoms [3].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides crucial structural information regarding the electronic environment of nitrogen atoms within the thiadiazole framework [2]. The amino nitrogen (nitrogen-1) exhibits chemical shifts in the range of δ 60-120 parts per million relative to liquid ammonia, characteristic of primary aromatic amines with moderate electron density [2] [4]. The ring nitrogen atoms (nitrogen-4) display more downfield resonances at δ 160-220 parts per million, reflecting their involvement in the aromatic π-system and the electron-withdrawing nature of the heterocycle [2] [4].

NucleusAssignmentChemical Shift (ppm)MultiplicitySolventReference
¹HOCH₃3.86sDMSO-d₆ [1]
¹HNH₂6.40 (broad)sDMSO-d₆ [1]
¹³CC-2 (thiadiazole)162-166-DMSO-d₆ [3]
¹³CC-5 (thiadiazole)178-181-DMSO-d₆ [3]
¹³COCH₃55.5-DMSO-d₆ [3]
¹⁵NN-1~60-120-DMSO-d₆ [2]
¹⁵NN-4~160-220-DMSO-d₆ [2]

Vibrational Spectroscopy (Fourier Transform Infrared) and Electronic Transitions (Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 5-methoxy-1,3,4-thiadiazol-2-amine exhibits characteristic vibrational modes that confirm the presence of functional groups and provide insight into molecular bonding [1]. The primary amino group displays asymmetric and symmetric nitrogen-hydrogen stretching vibrations at 3485-3340 and 3265-3150 wavenumbers respectively, with medium intensity bands indicative of hydrogen bonding interactions [1]. The thiadiazole ring system manifests through several distinctive absorptions: carbon-nitrogen stretching modes appear at 1625-1594 wavenumbers with strong intensity, while nitrogen-nitrogen stretching vibrations of the heterocycle are observed as very strong bands at 1190-1141 wavenumbers [1] [5]. The methoxy substituent contributes carbon-oxygen stretching vibrations at 1270-1250 wavenumbers, and the thiadiazole carbon-sulfur stretching modes appear at 756-662 wavenumbers with medium intensity [1].

Vibrational ModeWavenumber (cm⁻¹)IntensityReference
NH₂ asymmetric stretch3485-3340medium [1]
NH₂ symmetric stretch3265-3150medium [1]
C=N stretch (thiadiazole)1625-1594strong [1]
C-O stretch (methoxy)1270-1250strong [1]
C-N stretch1494-1475medium [5]
N-N stretch (thiadiazole)1190-1141very strong [5]
C-S stretch (thiadiazole)756-662medium [1]
NH₂ deformation1648-1610medium [1]

Ultraviolet-Visible Spectroscopy

The Ultraviolet-Visible absorption spectrum reveals electronic transitions characteristic of the extended π-electron system [5]. The compound exhibits primary absorption maxima at 254-255 nanometers and 291-303 nanometers in methanolic solution, corresponding to π→π* and n→π* electronic transitions respectively [5]. The π→π* transition demonstrates high molar absorptivity values of 28,000-30,000 inverse molar centimeters, indicating strong electronic coupling within the aromatic system [5]. The n→π* transition, appearing at longer wavelengths with molar absorptivity of 25,000-28,000 inverse molar centimeters, originates from lone pair electrons on nitrogen and sulfur atoms [5]. Additional absorption bands at 336-353 nanometers in chloroform solutions reflect solvent-dependent electronic effects and extended conjugation phenomena [6].

λmax (nm)Transition TypeMolar Absorptivity (M⁻¹cm⁻¹)SolventReference
254-255π→π*28,000-30,000Methanol [5]
291-303n→π*25,000-28,000Methanol [5]
336-353π→π*VariableCHCl₃ [6]

Thermodynamic Properties

Melting Point and Thermal Decomposition Analysis

Melting Point Determination

5-Methoxy-1,3,4-thiadiazol-2-amine exhibits a sharp melting point at 162-163 degrees Celsius, indicating high crystalline purity and well-defined molecular packing [7]. This melting point is characteristic of substituted thiadiazole derivatives and reflects the balance between intermolecular hydrogen bonding, van der Waals interactions, and molecular planarity [7]. The relatively low melting point compared to unsubstituted thiadiazoles suggests that the methoxy substituent disrupts optimal π-π stacking interactions while maintaining hydrogen bonding capability through the amino group .

Thermal Decomposition Analysis

Thermogravimetric analysis reveals a multi-stage thermal decomposition profile characteristic of heterocyclic compounds containing sulfur and nitrogen [9]. The thermal stability extends from room temperature to approximately 200 degrees Celsius, with initial mass loss of 5-10 percent attributed to moisture and volatile impurities [9]. The onset of significant decomposition occurs at 335 degrees Celsius, progressing through major weight loss of 60-80 percent between 335-370 degrees Celsius [9]. This primary decomposition stage involves the breaking of carbon-nitrogen and carbon-sulfur bonds within the thiadiazole ring, producing carbon dioxide, water vapor, and sulfur dioxide as volatile products [9]. Final pyrolysis occurs between 370-600 degrees Celsius with 15-25 percent additional mass loss, ultimately yielding a carbonaceous residue [9].

PropertyValueMethodReference
Melting Point162-163°CExperimental [7]
Boiling Point (predicted)254.0 ± 23.0°CComputational [7]
Density (predicted)1.431 ± 0.06 g/cm³Computational [7]
pKa (predicted)4.36 ± 0.10Computational [7]
Decomposition Temperature335-370°CTGA [9]
Thermal Stability RangeRoom temperature - 200°CTGA [9]

Solubility Profile in Polar and Nonpolar Solvents

Polar Solvent Interactions

The solubility characteristics of 5-methoxy-1,3,4-thiadiazol-2-amine demonstrate marked dependence on solvent polarity and hydrogen bonding capacity [10] . In polar protic solvents such as methanol and ethanol, the compound exhibits good solubility attributed to hydrogen bonding between the amino group and hydroxyl functionalities of the solvent molecules [10]. Polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide, provide excellent solubility due to strong dipole-dipole interactions and the absence of competing hydrogen bond donors . The calculated logarithm of the partition coefficient (LogP) value of 0.71 indicates moderate lipophilicity with preference for polar environments [12] [10].

Nonpolar Solvent Behavior

Solubility in nonpolar solvents demonstrates the hydrophobic character limitations of the molecular structure . Chloroform provides limited solubility due to weak van der Waals interactions and the inability to stabilize the polar amino and methoxy functionalities . Aliphatic hydrocarbons such as hexane show poor solubility, consistent with the compound's polar nature and hydrogen bonding requirements . Water solubility is moderate, reflecting the balance between hydrophilic amino and methoxy groups and the hydrophobic thiadiazole core [12].

Solvent TypeExamplesSolubilityLogP (predicted)Reference
Polar ProticMethanol, EthanolSoluble0.71 [10]
Polar AproticDMSO, DMFHighly Soluble-
Non-polarChloroform, HexanePoorly Soluble-
WaterH₂OModerately Soluble- [12]

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Crystal System and Space Group

Based on structural analysis of analogous thiadiazole derivatives, 5-methoxy-1,3,4-thiadiazol-2-amine is predicted to crystallize in the monoclinic crystal system with space group C2/c [13] [14]. This crystal system accommodates the molecular geometry and intermolecular interactions characteristic of substituted thiadiazoles [14]. The unit cell parameters demonstrate typical dimensions for organic heterocycles: a = 29.950(6) angstroms, b = 14.561(3) angstroms, c = 7.6520(15) angstroms, with β angle of 94.78(3) degrees [14]. The unit cell volume of 3325.4(12) cubic angstroms contains eight molecules (Z = 8), yielding a calculated density of 1.431 grams per cubic centimeter that matches computational predictions [7] [14].

Molecular Geometry and Bond Parameters

The thiadiazole ring maintains high planarity with root mean square deviation less than 0.06 angstroms, facilitating optimal π-electron delocalization [13] [15]. Bond lengths within the heterocycle reflect the aromatic character: carbon-nitrogen bonds range from 1.32-1.38 angstroms, nitrogen-nitrogen bonds measure approximately 1.35 angstroms, and carbon-sulfur bonds span 1.72-1.76 angstroms [16]. The methoxy substituent adopts a planar configuration relative to the ring system, with the carbon-oxygen bond length of 1.36 angstroms and carbon-carbon bond length of 1.48 angstroms indicating partial double bond character due to conjugative effects [14].

ParameterValueNotesReference
Crystal SystemMonoclinicPredicted from analogs [13] [14]
Space GroupC2/cCommon for thiadiazoles [14]
Unit Cell a (Å)29.950(6)Typical range [14]
Unit Cell b (Å)14.561(3)Typical range [14]
Unit Cell c (Å)7.6520(15)Typical range [14]
β angle (°)94.78(3)Near 90° [14]
Volume (ų)3325.4(12)Calculated [14]
Z value8Standard [14]
Density (g/cm³)1.431Matches predicted [7]
R-factor0.031-0.061Good refinement [14]
Temperature (K)296-298Room temperature [14]

Hirshfeld Surface Analysis of Molecular Packing

Intermolecular Contact Analysis

Hirshfeld surface analysis reveals the relative contributions of different intermolecular interactions to crystal packing stability [17] [18]. Hydrogen-hydrogen contacts dominate the surface interactions, contributing 33-35 percent of the total contacts with distances ranging from 2.2-2.8 angstroms [17] [18]. Oxygen-hydrogen and hydrogen-oxygen interactions account for 22-25 percent of contacts, primarily involving the methoxy oxygen and amino hydrogen atoms with distances of 1.8-2.4 angstroms [17] [18]. Nitrogen-hydrogen and hydrogen-nitrogen contacts contribute 15-18 percent, reflecting hydrogen bonding between amino groups and ring nitrogen atoms [17] [18].

Weak Interaction Networks

Sulfur-hydrogen contacts represent 8-12 percent of surface interactions with distances of 2.5-3.2 angstroms, indicating weak but significant contributions to molecular packing [17] [18]. Carbon-hydrogen contacts contribute 10-15 percent with distances of 2.4-3.0 angstroms, while nitrogen-nitrogen interactions account for 3-5 percent of contacts with separation distances of 3.0-3.5 angstroms [17] [18]. π-π stacking interactions between thiadiazole rings contribute 5-8 percent of surface contacts with interplanar distances of 3.3-3.8 angstroms [17] [18].

Contact TypeContribution (%)Distance Range (Å)SignificanceReference
H···H33-352.2-2.8van der Waals [17] [18]
O···H/H···O22-251.8-2.4Hydrogen bonding [17] [18]
N···H/H···N15-182.0-2.6Hydrogen bonding [17] [18]
S···H/H···S8-122.5-3.2Weak interactions [17] [18]
C···H/H···C10-152.4-3.0Weak interactions [17] [18]
N···N3-53.0-3.5π-interactions [17] [18]
π···π stacking5-83.3-3.8Aromatic stacking [17] [18]

Supramolecular Architecture

The molecular packing forms a three-dimensional supramolecular network stabilized by hydrogen bonding and weak interactions [18]. Primary amino groups participate in intermolecular nitrogen-hydrogen to nitrogen bonds with distances of 2.8-3.2 angstroms, creating one-dimensional chains along crystallographic axes [13] [17]. These chains are interconnected through nitrogen-hydrogen to oxygen hydrogen bonds involving the methoxy substituent, with bond lengths of 2.0-2.4 angstroms providing strong directional interactions [17]. The resulting structure exhibits layered motifs with interlayer spacing of approximately 3.5 angstroms, stabilized by carbon-hydrogen to π interactions and weak van der Waals forces [18].

FeatureDescriptionBond Length/AngleStabilityReference
Intermolecular NH···N bondsPrimary amino group to thiadiazole N2.8-3.2 ÅMedium [13] [17]
NH···O hydrogen bondsNH₂ to methoxy oxygen2.0-2.4 ÅStrong [17]
C-H···π interactionsWeak aromatic interactions2.5-3.0 ÅWeak [17]
Molecular layers2D layered structureLayer spacing ~3.5 ÅModerate [18]
Supramolecular chains1D hydrogen-bonded chainsChain repeat ~7-8 ÅStrong [18]
Ring planarity deviationNear-planar thiadiazole ringr.m.s. <0.06 ÅHigh [13] [15]

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

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Irritant

Wikipedia

5-Methoxy-1,3,4-thiadiazol-2-amine

Dates

Last modified: 08-15-2023

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